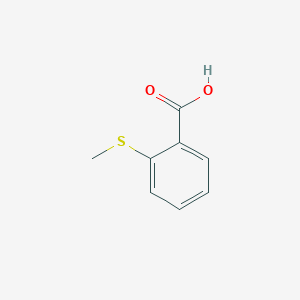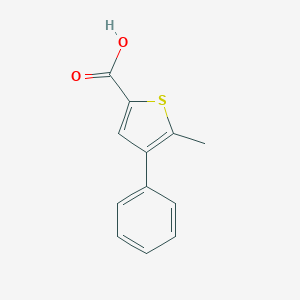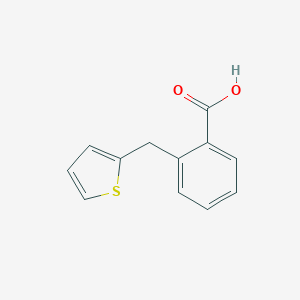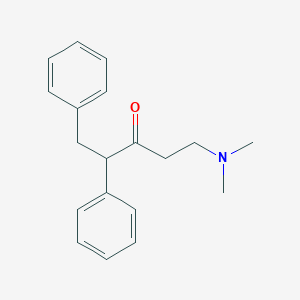
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DAP5 and is a derivative of diphenylmethane. DAP5 has been used in the synthesis of various organic compounds due to its unique properties.
Aplicaciones Científicas De Investigación
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- has been used in various scientific research applications. One of the most notable applications is in the field of organic synthesis. DAP5 is used as a reagent in the synthesis of various organic compounds, including heterocycles and chiral ligands. Additionally, DAP5 has been used as a catalyst in various reactions, including the synthesis of α-amino acids and the asymmetric hydrogenation of ketones.
Mecanismo De Acción
The mechanism of action of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- is not well understood. However, it is believed that DAP5 acts as a Lewis acid catalyst in various reactions. The presence of the dimethylamino group in DAP5 is believed to enhance its catalytic activity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl-. However, studies have shown that DAP5 is not toxic to cells and does not have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- in lab experiments is its high catalytic activity. DAP5 has been shown to be an effective catalyst in various reactions, including the synthesis of α-amino acids and the asymmetric hydrogenation of ketones. However, one of the limitations of using DAP5 is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl-. One potential direction is the development of new synthetic methods using DAP5 as a catalyst. Additionally, DAP5 could be used in the synthesis of new chiral ligands and catalysts for various reactions. Further research is needed to fully understand the mechanism of action of DAP5 and its potential applications in various fields.
Conclusion:
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DAP5 can be achieved through various methods, and it has been used in the synthesis of various organic compounds. While the mechanism of action of DAP5 is not well understood, it is believed to act as a Lewis acid catalyst in various reactions. DAP5 has several advantages in lab experiments, including its high catalytic activity, but its high cost may limit its use in large-scale experiments. Further research is needed to fully understand the potential applications of DAP5 in various fields.
Métodos De Síntesis
The synthesis of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- can be achieved through various methods. One of the most common methods is the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with diphenylmethane in the presence of a strong acid catalyst. The reaction leads to the formation of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- as a white solid with a melting point of 119-121°C.
Propiedades
Número CAS |
113676-20-3 |
|---|---|
Nombre del producto |
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- |
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
5-(dimethylamino)-1,2-diphenylpentan-3-one |
InChI |
InChI=1S/C19H23NO/c1-20(2)14-13-19(21)18(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12,18H,13-15H2,1-2H3 |
Clave InChI |
CKBPBVOQBKBRML-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CN(C)CCC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



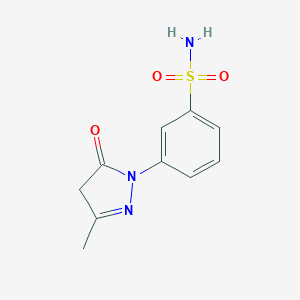
![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)


![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)
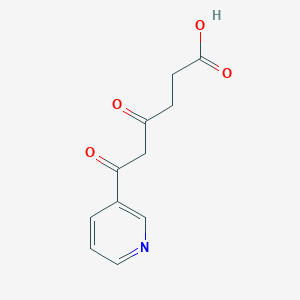
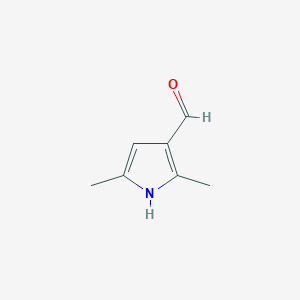
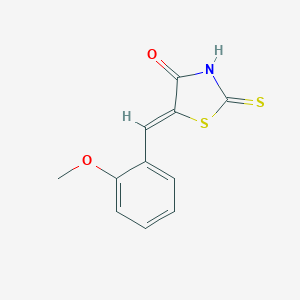
![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)
